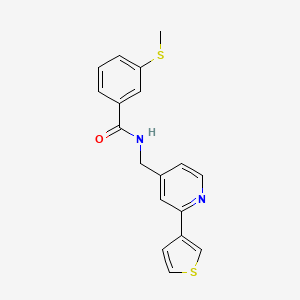

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multistep chemical reactions, including condensation, cyclization, and functionalization processes. A notable example is the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which showcases a method that could be analogous to synthesizing the compound , through selective inhibition and activation in vitro (Nancy Z. Zhou et al., 2008). Similar synthetic strategies involving substituted benzamides have been reported, highlighting the importance of isotype-selective inhibition for potential applications (R. Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction studies. For instance, the structural analysis of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines revealed the importance of multicomponent condensation reactions (I. V. Dyachenko et al., 2019). Such detailed structural insights are crucial for understanding the chemical behavior and potential reactivity of benzamide derivatives.

Chemical Reactions and Properties

Chemical properties of benzamide derivatives involve their reactivity towards various functional groups and the formation of complex structures through multi-step reactions. For example, the synthesis of pyridyl substituted benzamides demonstrates the compound's luminescent properties and responsiveness to stimuli, indicating the versatility of benzamide derivatives in chemical reactions and their potential utility in diverse applications (A. Srivastava et al., 2017).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in scientific research. The crystal structure and Hirshfeld surface analysis of related compounds provide insights into the molecular interactions and stability of these chemicals (G. Artheswari et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for understanding the behavior of benzamide derivatives in various conditions. The synthesis and characterization of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide showcase the compound's selective inhibition and efficacy, highlighting the chemical versatility and potential applications of these compounds (R. Borzilleri et al., 2006).

Scientific Research Applications

Anticancer Drug Development

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been studied for its potential in anticancer drug development. For instance, a related compound, MGCD0103, was designed and evaluated for its ability to selectively inhibit histone deacetylases (HDACs) 1-3 and 11, which are crucial in cancer cell proliferation and apoptosis. MGCD0103, showing significant antitumor activity in vivo, entered clinical trials, indicating the potential of similar compounds in cancer treatment (Zhou et al., 2008).

Quality Control in Pharmaceutical Compounds

The compound has relevance in quality control within pharmaceuticals. For example, nonaqueous capillary electrophoresis was developed to separate imatinib mesylate (IM) and related substances, including compounds similar to this compound. This method is significant for maintaining the quality of pharmaceutical compounds (Ye et al., 2012).

Synthesis of Anti-inflammatory Agents

Research targeting novel molecules as potential anti-inflammatory agents led to the synthesis of compounds based on this compound. This synthesis was influenced by the anti-inflammatory activity of structurally related molecules, indicating its potential application in developing new anti-inflammatory drugs (Moloney, 2001).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The compound's analogs have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial in cancer therapy, especially in inhibiting tumor angiogenesis, highlighting its potential in cancer treatment (Borzilleri et al., 2006).

Synthesis of Functionalized Thieno[2,3-b]pyridines

The compound has been used in the synthesis of functionalized thieno[2,3-b]pyridines, a class of compounds with various applications in medicinal chemistry. These syntheses explore the compound's reactivity and potential in developing new pharmacologically active molecules (Abdelrazek et al., 2008).

Development of Luminescent Materials

Related compounds have been studied for their luminescent properties, which can be utilized in developing new materials for various applications, including optoelectronics and sensing technologies (Srivastava et al., 2017).

Development of Fluorescent Probes

The structural analogs of this compound have been used to develop reaction-based fluorescent probes. These probes are significant in chemical, biological, and environmental sciences for detecting specific compounds or ions with high sensitivity and selectivity (Wang et al., 2012).

properties

IUPAC Name |

3-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-22-16-4-2-3-14(10-16)18(21)20-11-13-5-7-19-17(9-13)15-6-8-23-12-15/h2-10,12H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNUGAUQRVTOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)